N-Fmoc-N-methyl-(S)-2-propargylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-N-methyl-(S)-2-propargylglycine is a derivative of glycine, an amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the alpha carbon is substituted with a propargyl group. This compound is particularly useful in peptide synthesis due to its unique structural properties, which allow for the incorporation of propargyl groups into peptides, facilitating further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N-methyl-(S)-2-propargylglycine typically involves the protection of the amino group with an Fmoc group, followed by the introduction of a propargyl group at the alpha carbon. One common method involves the use of a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The methylation step can be performed using reagents such as dimethyl sulfate or methyl iodide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase synthesis techniques allows for efficient and high-yield production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-N-methyl-(S)-2-propargylglycine undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form different functional groups.
Reduction: The compound can undergo reduction reactions to modify the propargyl group.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propargyl group can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alkanes or alkenes .
Scientific Research Applications
N-Fmoc-N-methyl-(S)-2-propargylglycine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Fmoc-N-methyl-(S)-2-propargylglycine involves its incorporation into peptides, where it can introduce propargyl groups that serve as sites for further chemical modifications. These modifications can affect the peptide’s structure, stability, and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-N-methyl-α-amino acids: These compounds also have an Fmoc-protected amino group and a methylated alpha carbon but lack the propargyl group.
N-Fmoc-N-methyl-(S)-2-allylglycine: Similar structure but with an allyl group instead of a propargyl group.
Uniqueness
N-Fmoc-N-methyl-(S)-2-propargylglycine is unique due to the presence of the propargyl group, which allows for specific chemical modifications that are not possible with other similar compounds. This makes it particularly valuable in the synthesis of peptides with unique functional properties .
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pent-4-ynoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h1,4-7,9-12,18-19H,8,13H2,2H3,(H,23,24)/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJWNESNVRWMEI-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC#C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC#C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.